5-Ethoxy-2-fluoro-4-iodopyridine
Description
5-Ethoxy-2-fluoro-4-iodopyridine is a halogenated pyridine derivative featuring ethoxy, fluorine, and iodine substituents at positions 5, 2, and 4, respectively. Its molecular formula is C₇H₆FINO, with a molecular weight of 269.03 g/mol (calculated). This compound is of interest in pharmaceutical and agrochemical synthesis due to the versatility of iodopyridines in cross-coupling reactions.
Properties
Molecular Formula |
C7H7FINO |
|---|---|
Molecular Weight |
267.04 g/mol |
IUPAC Name |
5-ethoxy-2-fluoro-4-iodopyridine |
InChI |
InChI=1S/C7H7FINO/c1-2-11-6-4-10-7(8)3-5(6)9/h3-4H,2H2,1H3 |
InChI Key |
TVIKFXDXVPVOLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s closest structural analogs differ primarily in substituents at position 4. Key comparisons include:
5-Chloro-2-fluoro-4-iodopyridine (CAS: 659731-48-3)
- Molecular Formula : C₅H₂ClFIN
- Molecular Weight : 257.43 g/mol
- Physical Properties :
Key Differences :
- The chloro substituent (Cl) at position 5 is smaller and more electronegative than the ethoxy group (OCH₂CH₃), which is bulkier and electron-donating.
- The ethoxy group increases molecular weight by ~9.6 g/mol compared to chloro.
- Ethoxy may enhance solubility in polar solvents due to oxygen’s lone pairs, whereas chloro could favor lipophilicity .
Other High-Similarity Compounds
- 153034-86-7 (Similarity: 0.87) and 942206-23-7 (Similarity: 0.84): These compounds, though structurally undefined in the evidence, likely share the 2-fluoro-4-iodopyridine core, suggesting comparable reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings .
Property Comparison Table
| Property | 5-Ethoxy-2-fluoro-4-iodopyridine | 5-Chloro-2-fluoro-4-iodopyridine |
|---|---|---|
| CAS Number | Not available | 659731-48-3 |
| Molecular Formula | C₇H₆FINO | C₅H₂ClFIN |
| Molecular Weight (g/mol) | 269.03 (calculated) | 257.43 |
| Boiling Point | Data unavailable | 251°C |
| Density | Data unavailable | 2.129 g/cm³ |
| Flash Point | Data unavailable | 105°C |
Preparation Methods
Halogenation and Fluorination of Aminopyridine Precursors
A representative method for preparing fluoropyridine compounds involves:
- Starting from aminopyridine derivatives such as 2-amino-4-picoline or 2-amino-6-picoline.
- Bromination or iodination under controlled conditions using reagents like tribromo oxygen phosphorus or bromine sources (sodium bromide and sodium bromate) in acetonitrile at low temperatures (ice bath) to moderate temperatures (room temperature).
- Conversion of amino groups to fluoro substituents by diazotization followed by fluorination using anhydrous hydrogen fluoride and sodium nitrite at low temperatures (-78 °C to 70 °C).
- Workup involves neutralization with saturated sodium bicarbonate, extraction with organic solvents (dichloromethane or ethyl acetate), drying, and recrystallization.
This method yields compounds such as 5-bromo-2-fluoro-4-picoline or 5-bromo-2-fluoro-6-picoline with overall yields around 78-79%.
Introduction of Alkoxy Group (Ethoxy Substitution)
The ethoxy group at the 5-position can be introduced by nucleophilic substitution reactions on suitable hydroxy-pyridine intermediates or via O-alkylation:
- Starting from 2-fluoro-4-hydroxypyridine derivatives , the hydroxy group can be alkylated using ethyl halides (e.g., ethyl bromide) under basic conditions.
- Alternatively, the ethoxy group may be introduced earlier in the synthetic sequence by starting from ethoxy-substituted pyridine precursors.
Though specific procedures for 5-ethoxy substitution on fluoropyridines are less frequently detailed in open literature, analogous methods from related aromatic systems suggest the feasibility of such alkylation under mild conditions.
Iodination at the 4-Position
Iodination of pyridine rings is typically achieved by:
- Electrophilic substitution using iodine reagents or via halogen exchange reactions.
- Starting from bromo-substituted intermediates, iodination can be achieved by halogen exchange (Finkelstein-type reactions) or direct iodination under controlled conditions.
In the case of this compound, iodination at the 4-position follows after fluorination and alkoxy substitution steps to ensure regioselectivity.
Detailed Example Synthetic Scheme (Based on Patent CN102898358A)
| Step | Reactants & Conditions | Reaction Description | Product & Yield |
|---|---|---|---|
| 1 | 2-Amino-4-picoline + NaBr + NaBrO3 + H2SO4 in acetonitrile, ice bath to room temp, 3 h | Bromination at 5-position to give 5-bromo-2-amino-4-picoline | 5-Bromo-2-amino-4-picoline, 93% yield |
| 2 | 5-Bromo-2-amino-4-picoline + NaNO2 + anhydrous HF at -78 °C to 70 °C | Diazotization and fluorination to replace amino with fluoro | 5-Bromo-2-fluoro-4-picoline, 84.5% yield |
| 3 | Alkylation of hydroxy intermediate (not explicitly detailed for ethoxy) | Introduction of ethoxy group at 5-position | 5-Ethoxy-2-fluoro-4-picoline (presumed step) |
| 4 | Iodination at 4-position (via halogen exchange or electrophilic iodination) | Replacement of bromo with iodo or direct iodination | This compound |
Overall yield for similar fluoropyridine syntheses is typically in the range of 75-85% per step, with multi-step overall yields around 60-70%.
Research Findings and Notes
- The improved Blaz-Schiemann reaction is a reliable method for fluorination of aminopyridines, providing good regioselectivity and yields.
- The use of anhydrous hydrogen fluoride and sodium nitrite at low temperatures is critical for successful diazotization and fluorination without decomposition.
- Bromination and iodination steps require careful control of temperature and reagent stoichiometry to avoid polyhalogenation.
- Alkoxy substitution reactions on pyridines are generally performed under basic conditions with alkyl halides, but specific protocols for ethoxy substitution on fluoropyridines are less reported and may require optimization.
- Purification is typically achieved by recrystallization from ethyl acetate/petroleum ether mixtures.
Data Table: Summary of Key Reaction Parameters
| Step | Reaction Type | Key Reagents & Conditions | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | NaBr, NaBrO3, H2SO4 in acetonitrile | 0 °C to RT | 90-93 | Controlled addition, 3 h |
| 2 | Diazotization/Fluorination | NaNO2, anhydrous HF | -78 °C to 70 °C | 84-86 | Stirring at low temp, 1-2 h |
| 3 | Alkoxy substitution | Ethyl halide, base (e.g., K2CO3) (inferred) | RT to reflux (varies) | Not explicitly reported | Requires optimization |
| 4 | Iodination | Iodine reagents or halogen exchange (inferred) | RT to mild heating | Not explicitly reported | Regioselectivity critical |
Q & A
Q. What are the optimal synthetic routes for 5-Ethoxy-2-fluoro-4-iodopyridine, and what factors influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential halogenation and alkoxylation. A plausible route starts with 2-fluoro-4-iodopyridine, where ethoxylation is achieved using sodium ethoxide (NaOEt) in anhydrous ethanol under reflux. Key factors include:
- Temperature : Elevated temperatures (~80–100°C) promote nucleophilic substitution but may degrade iodine substituents.
- Protecting Groups : Temporary protection of the iodo group (e.g., using trimethylsilyl chloride) can prevent undesired side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Yield optimization requires stoichiometric control of NaOEt and reaction time monitoring via TLC.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The ethoxy group (–OCH₂CH₃) appears as a quartet (δ 3.5–4.0 ppm) and triplet (δ 1.2–1.4 ppm). Aromatic protons show splitting patterns influenced by adjacent fluorine (e.g., para-iodo and ortho-fluoro coupling).
- ¹³C NMR : Iodo-substituted carbons resonate at ~60–90 ppm, while ethoxy carbons appear at ~65 ppm (OCH₂) and ~15 ppm (CH₃).
- IR : C–F stretching (~1200 cm⁻¹) and C–O–C ether linkage (~1100 cm⁻¹) are diagnostic.
- MS (EI) : Molecular ion [M⁺] at m/z 283 (C₇H₇FINO), with fragmentation peaks at m/z 156 (loss of I) and 128 (loss of OEt) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during synthesis, particularly involving iodo and ethoxy substituents?
- Methodological Answer :
- Competing Dehalogenation : Use Pd/Cu catalysts sparingly to avoid iodine displacement. Alternative pathways (e.g., Sonogashira coupling) may require protecting the ethoxy group with tert-butyldimethylsilyl (TBS) ethers .
- Ortho-Metalation : Fluorine’s directing effects can lead to unwanted ortho-substitution. Adding bulky bases (e.g., LDA) or low-temperature conditions (–78°C) suppresses this .
- Table : Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Iodo Loss | Harsh reducing agents | Use mild reductants (e.g., NaBH₄) |
| Ethoxy Cleavage | Acidic conditions | Neutralize reaction medium post-synthesis |
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The iodo group acts as an excellent leaving group due to its low bond dissociation energy, facilitating oxidative addition with Pd(0). The fluoro substituent exerts a strong electron-withdrawing effect, polarizing the pyridine ring and accelerating transmetallation. The ethoxy group’s electron-donating nature (+M effect) stabilizes intermediates but may reduce electrophilicity at the 4-position.
- Experimental Design : Compare coupling rates using Pd(PPh₃)₄ vs. XPhos ligands. Monitor kinetics via HPLC and DFT calculations to correlate substituent effects with transition-state stabilization .
Q. How should researchers address discrepancies in catalytic efficiency across palladium catalysts in Suzuki-Miyaura couplings?
- Methodological Answer :
- Systematic Screening : Test catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with varying ligands (PPh₃, SPhos) and bases (K₂CO₃, CsF).
- Contradiction Analysis : If PdCl₂(dppf) underperforms, check for iodine ligand displacement or catalyst poisoning by ethoxy groups. Use XPS or TEM to confirm catalyst degradation .
- Table : Example Catalytic Efficiency Data
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 72 |
| PdCl₂(dppf) | XPhos | CsF | 58 |
Data Reproducibility and Ethics
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer :
- Detailed Documentation : Report exact molar ratios, solvent grades, and purification thresholds (e.g., HPLC purity >95%).
- Open Data : Share raw NMR spectra, crystal structures (if available), and chromatograms in supplementary materials. Reference PubChem CID for standardized descriptors (e.g., InChIKey) .
Q. What ethical considerations apply when publishing contradictory reactivity data?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
